N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide group linked to a phenyl ring substituted with hydroxy and methoxy groups, as well as a tribromophenoxy group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(2,4,6-tribromophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is purified by recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in polymer formulations to enhance material properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access, thereby inhibiting enzyme activity.
Modulating Signaling Pathways: Interacting with key proteins involved in cellular signaling pathways, leading to altered cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can be compared with other similar compounds, such as:
4-hydroxy-3-methoxybenzaldehyde derivatives: These compounds share the hydroxy and methoxy substitution pattern on the benzaldehyde ring but differ in the attached functional groups.
Tribromophenoxy derivatives: Compounds with the tribromophenoxy group but different substituents on the hydrazide moiety.
Hydrazide derivatives: Various hydrazide compounds with different aromatic or aliphatic substituents.
Properties
Molecular Formula |
C16H13Br3N2O4 |
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Molecular Weight |
537.0 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C16H13Br3N2O4/c1-24-14-4-9(2-3-13(14)22)7-20-21-15(23)8-25-16-11(18)5-10(17)6-12(16)19/h2-7,22H,8H2,1H3,(H,21,23)/b20-7+ |
InChI Key |
DETLHVHVUDQFKI-IFRROFPPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)O |
Origin of Product |
United States |
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